8,8-Dimethylbicyclo[4.2.0]octan-2-one
Description
Properties
CAS No. |
65840-28-0 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
8,8-dimethylbicyclo[4.2.0]octan-2-one |
InChI |
InChI=1S/C10H16O/c1-10(2)6-7-4-3-5-8(11)9(7)10/h7,9H,3-6H2,1-2H3 |
InChI Key |
ZDQKIBIQISLWPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2C1C(=O)CCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethylbicyclo[4.2.0]octan-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of a rhodium (I) complex as a catalyst, which facilitates the formation of the bicyclic structure from terminal aryl alkynes through a one-pot procedure . This method involves a sequence of reactions, including head-to-tail homocoupling and zipper annulation of the resulting gem-enyne.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of tandem catalysis and efficient synthetic routes are likely employed to produce this compound on a larger scale. The use of robust catalysts and optimized reaction conditions ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8,8-Dimethylbicyclo[4.2.0]octan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents or organolithium compounds are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8,8-Dimethylbicyclo[4.2.0]octan-2-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 8,8-Dimethylbicyclo[4.2.0]octan-2-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds and participate in nucleophilic addition reactions, making it a versatile compound in biochemical pathways. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Bicyclo[4.2.0]octan-2-one Derivatives
Table 1: Substituent Effects on Bicyclo[4.2.0]octan-2-one Derivatives
Key Observations :
- Steric Effects : Methyl groups at C8 (8,8-dimethyl) reduce ring strain and stabilize the bicyclic framework compared to smaller substituents .
- Electronic Effects : Chlorine atoms (8,8-dichloro) increase electrophilicity, making the ketone more reactive toward nucleophiles .
- Functional Group Diversity : The 2-oxabicyclo[4.2.0]octan-7-ol derivative exhibits hydrogen-bonding capacity, altering solubility and biological activity .
Comparison with Bicyclic Ketones of Different Ring Systems
Table 2: Influence of Bicyclic Ring Size on Reactivity
Key Observations :
- Ring Strain : The [4.2.0] system exhibits moderate strain compared to the highly strained [2.2.1] framework, affecting thermal stability and reaction pathways .
- Photochemical Behavior: In this compound, photolysis favors cleavage of the less substituted bond, a trend divergent from verbanone ([2.2.1] system) .
Q & A
Q. What synthetic routes are commonly employed to synthesize 8,8-dimethylbicyclo[4.2.0]octan-2-one derivatives?
Radical cyclization using n-tributyltin hydride and AIBN in toluene is a key method, achieving >99% diastereocontrol for bicyclic scaffolds. Alternative approaches include photochemical cleavage of substituted bonds, though selectivity may vary with substituent effects . For halogenated derivatives (e.g., 4-(chloromethyl) or 4-(bromomethyl) analogs), cycloisomerization of enynyl esters followed by column chromatography (pentane/Et₂O eluent) is effective, yielding 48–49% isolated products .
Q. How is the stereochemistry of this compound derivatives confirmed experimentally?
High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy are critical. For example, (±)-4-(chloromethyl)bicyclo[4.2.0]octan-2-one exhibits distinct IR peaks at 1697 cm⁻¹ (C=O stretch) and HRMS m/z [M+Na]⁺ 195.0548 . Diastereomeric excess can be quantified via NMR analysis of coupling constants or chromatographic separation .
Q. What purification strategies are recommended for bicyclic ketones like this compound?
Silica gel chromatography with gradients of nonpolar/polar solvents (e.g., pentane/Et₂O or petroleum ether/EtOAc) is standard. Post-reaction mixtures may require filtration through silica plugs to remove tin byproducts from radical cyclizations .
Q. How do substituents influence the reactivity of bicyclo[4.2.0]octan-2-one scaffolds?
Electron-withdrawing groups (e.g., bromine, sulfonyl) at the 4-position enhance electrophilicity of the ketone, enabling nucleophilic additions. Alkoxy or acetyloxy substituents (e.g., 6-acetyloxy-7,7-dimethoxy derivatives) alter ring strain and photochemical cleavage patterns .
Q. What spectroscopic benchmarks are used to validate bicyclo[4.2.0]octan-2-one structures?
Key NMR signals include downfield-shifted carbonyl carbons (δ 210–220 ppm in ¹³C NMR) and bridgehead proton couplings (J = 8–12 Hz). HRMS with <0.01 Da error confirms molecular formulas .
Advanced Research Questions
Q. How can diastereocontrol be optimized during radical cyclization to synthesize this compound?
Reaction parameters such as solvent polarity (toluene vs. THF), temperature (80–110°C), and stoichiometry of n-tributyltin hydride/AIBN influence stereoselectivity. Preferential axial attack of radicals on β-lactam precursors drives >99% diastereomeric excess in certain cases . Computational modeling of transition states (e.g., DFT) can predict selectivity trends .
Q. What computational methods predict the feasibility of [5+2] cycloadditions to form bicyclo[4.2.0]octan-2-one cores?
Density Functional Theory (DFT) calculations assess orbital interactions and transition-state energies. Studies on cycloalkene reactivity reveal that electron-deficient dienes favor endo selectivity, while steric effects dominate in bicyclic systems .
Q. How should researchers resolve contradictions in photochemical cleavage behavior (e.g., unexpected bond selectivity)?
Conflicting data (e.g., cleavage of the least substituted bond in 5,5',7,7'',8,8'-hexamethyl derivatives) may arise from steric hindrance or hyperconjugation. Compare experimental UV-Vis spectra with TD-DFT simulations to identify electronic transitions driving cleavage pathways .
Q. What advanced analytical techniques identify metabolites or degradation products of this compound?
Liquid chromatography–HRMS (LC-HRMS) with exact mass matching (error <2 ppm) detects metabolites like 4-(benzenesulfonyl)-8-(hydroxymethyl) derivatives. Isotopic patterns (e.g., bromine doublets) aid structural elucidation .
Q. How do stereochemical variations in bicyclo[4.2.0]octan-2-one derivatives affect biological activity?
Enantioselective synthesis (e.g., using chiral auxiliaries or catalysts) and X-ray crystallography are critical. For example, (6R,7S,8S)-configured diazabicyclo derivatives show distinct receptor-binding profiles compared to (6S,7R,8R) isomers .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
